Dexanabinol

Catalog No.
S525764
CAS No.
112924-45-5
M.F
C25H38O3
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexanabinol

CAS Number

112924-45-5

Product Name

Dexanabinol

IUPAC Name

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1

InChI Key

SSQJFGMEZBFMNV-PMACEKPBSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Solubility

Soluble in DMSO

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol, 1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol, 11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl, 11-hydroxy-delta-8-DMH-THC, 11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl, 11-OH-delta(8)-THC-DMH, 5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol, 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-, 7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl, dexanabinol, HU 210, HU 211, HU 211, (6aR-trans)-isomer, HU-210, HU-211, HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O

Description

The exact mass of the compound Dexanabinol is 386.2821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dexanabinol is a synthetic cannabinoid derivative, specifically the "unnatural" enantiomer of a potent cannabinoid agonist. It is chemically classified as C25H38O3 and is primarily known for its neuroprotective properties. Unlike many cannabinoids, dexanabinol does not produce psychoactive effects, making it a unique candidate for various therapeutic applications. It functions primarily as an N-Methyl-D-aspartate (NMDA) receptor antagonist, which allows it to protect neuronal cells against neurotoxicity induced by NMDA and glutamate, two critical neurotransmitters in the brain .

  • Dexanabinol's therapeutic potential stems from its antagonism of NMDA receptors in the central nervous system [].
  • NMDA receptors are involved in various processes, including learning, memory, and pain perception []. By blocking these receptors, dexanabinol may offer neuroprotective and pain-relieving effects [].
  • Information on the safety profile of dexanabinol is limited as the compound is still under investigation [, ].
  • Due to its structural similarity to cannabinoids, potential side effects cannot be ruled out, but further research is needed [].
, including:

  • Oxidation: This process can convert dexanabinol into various oxidized derivatives, which may have differing biological activities.
  • Nucleophilic Substitution: The presence of functional groups allows for nucleophilic attacks that can modify its structure and potentially alter its pharmacological properties .

These reactions are essential for understanding how dexanabinol can be modified to enhance its efficacy or reduce side effects.

Dexanabinol exhibits significant biological activity, particularly in neuroprotection. It has been shown to:

  • Block NMDA Receptors: By interacting with a site distinct from uncompetitive NMDA antagonists, dexanabinol inhibits excitotoxicity caused by excessive glutamate .
  • Reduce Inflammation: It suppresses the synthesis of tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
  • Neuroprotective Effects: Animal studies indicate that dexanabinol is effective in models of hypoxemia/ischemia and neurotoxin exposure, highlighting its potential in treating neurodegenerative diseases .

The synthesis of dexanabinol typically involves multi-step organic reactions. Key methods include:

  • Starting Materials: The synthesis often begins with naturally occurring cannabinoids or their derivatives.
  • Reactions: Key reactions may include alkylation, reduction, and cyclization to form the final product.
  • Purification: Techniques such as chromatography are employed to isolate and purify dexanabinol from reaction mixtures.

These methods ensure that the final product maintains high purity and desired biological activity.

Dexanabinol has several promising applications:

  • Neuroprotection: Its ability to protect neuronal cells makes it a potential treatment for conditions like traumatic brain injury and stroke.
  • Anti-inflammatory Treatment: Due to its anti-inflammatory properties, dexanabinol may be useful in managing autoimmune diseases .
  • Research Tool: It serves as a valuable tool in neuroscience research for studying NMDA receptor functions and excitotoxicity mechanisms .

Interaction studies have shown that dexanabinol can influence various biological pathways:

  • Insulin Resistance: Dexanabinol has been observed to induce insulin resistance in adipocytes by inhibiting insulin-induced signaling pathways .
  • Dopamine Receptors: At high concentrations, it can inhibit the binding of dopamine D1 receptor antagonists, suggesting potential interactions with dopaminergic systems .

These interactions highlight the compound's multifaceted role in biological systems.

Several compounds share structural or functional similarities with dexanabinol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMain ActivityUnique Feature
TetrahydrocannabinolNatural cannabinoidPsychoactive effectsHigh affinity for cannabinoid receptors
CannabidiolNatural cannabinoidAnti-inflammatoryNon-psychoactive
RimonabantSynthetic cannabinoidCB1 receptor antagonistWeight loss effects
HU-211Synthetic cannabinoidNMDA receptor antagonistNeuroprotective without psychoactivity

Dexanabinol stands out due to its specific action as an NMDA receptor antagonist without producing psychoactive effects, making it particularly suitable for therapeutic applications where cognitive function must be preserved .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

386.28209507 g/mol

Monoisotopic Mass

386.28209507 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R6VT8U5372

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Investigated for use/treatment in traumatic brain injuries and neurologic disorders.

Pharmacology

Dexanabinol is a synthetic, terpene-based cannabinoid derivative devoid of cannabinoid receptors 1 and 2 agonist activity and with potential neuroprotective, antiinflammatory and antineoplastic activities. Functioning as an N-Methyl-D-aspartate (NMDA) receptor antagonist, dexanabinol protects neuronal cells against NMDA and glutamate neurotoxicity. This agent also scavenges peroxy radicals and protects neurons from the damages of reactive oxygen species. Furthermore, dexanabinol inhibits the activity of nuclear factor kappa B (NF-kB), thereby preventing the expression of NF-kB target genes, such as tumor necrosis factor alpha, cytokines and inducible nitric oxide synthase. As a result, this agent may restore apoptotic processes in cancerous cells. NF-kB is activated in a variety of cancer cells and plays a key role in the regulation of apoptosis and cellular proliferation.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

112924-45-5

Wikipedia

Dexanabinol

Dates

Modify: 2023-08-15
1: He X, Yang L, Wang M, Zhuang X, Huang R, Zhu R, Wang S. Targeting the Endocannabinoid/CB1 Receptor System For Treating Major Depression Through Antidepressant Activities of Curcumin and Dexanabinol-Loaded Solid Lipid Nanoparticles. Cell Physiol Biochem. 2017;42(6):2281-2294. doi: 10.1159/000480001. Epub 2017 Aug 17. PubMed PMID: 28848078.
2: Zanato C, Pelagalli A, Marwick KF, Piras M, Dall'Angelo S, Spinaci A, Pertwee RG, Wyllie DJ, Hardingham GE, Zanda M. Synthesis, radio-synthesis and in vitro evaluation of terminally fluorinated derivatives of HU-210 and HU-211 as novel candidate PET tracers. Org Biomol Chem. 2017 Mar 1;15(9):2086-2096. doi: 10.1039/c6ob02796b. PubMed PMID: 28210722.
3: Lin S, Li Y, Shen L, Zhang R, Yang L, Li M, Li K, Fichna J. The Anti-Inflammatory Effect and Intestinal Barrier Protection of HU210 Differentially Depend on TLR4 Signaling in Dextran Sulfate Sodium-Induced Murine Colitis. Dig Dis Sci. 2017 Feb;62(2):372-386. doi: 10.1007/s10620-016-4404-y. Epub 2016 Dec 19. PubMed PMID: 27995407.
4: Gorbunov AS, Maslov LN, Tsibulnikov SY, Khaliulin IG, Tsepokina AV, Khutornaya MV, Kutikhin AG. CB-Receptor Agonist HU-210 Mimics the Postconditioning Phenomenon of Isolated Heart. Bull Exp Biol Med. 2016 Nov;162(1):27-29. Epub 2016 Nov 23. PubMed PMID: 27878734.
5: López-Cardona AP, Sánchez-Calabuig MJ, Beltran-Breña P, Agirregoitia N, Rizos D, Agirregoitia E, Gutierrez-Adán A. Exocannabinoids effect on in vitro bovine oocyte maturation via activation of AKT and ERK1/2. Reproduction. 2016 Dec;152(6):603-612. PubMed PMID: 27798282.
6: He X, Zhu Y, Wang M, Jing G, Zhu R, Wang S. Antidepressant effects of curcumin and HU-211 coencapsulated solid lipid nanoparticles against corticosterone-induced cellular and animal models of major depression. Int J Nanomedicine. 2016 Oct 3;11:4975-4990. eCollection 2016. PubMed PMID: 27757031; PubMed Central PMCID: PMC5055126.
7: Yeh CM, Ruan T, Lin YJ, Hsu TH. Activation of cannabinoid CB1 receptors suppresses the ROS-induced hypersensitivity of rat vagal lung C-fiber afferents. Pulm Pharmacol Ther. 2016 Oct;40:22-9. doi: 10.1016/j.pupt.2016.06.002. Epub 2016 Jun 18. PubMed PMID: 27328978.
8: Eldeeb K, Leone-Kabler S, Howlett AC. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. J Basic Clin Physiol Pharmacol. 2016 May 1;27(3):311-22. doi: 10.1515/jbcpp-2015-0096. PubMed PMID: 27089415; PubMed Central PMCID: PMC5497837.
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10: Hollins SL, Zavitsanou K, Walker FR, Cairns MJ. Alteration of transcriptional networks in the entorhinal cortex after maternal immune activation and adolescent cannabinoid exposure. Brain Behav Immun. 2016 Aug;56:187-96. doi: 10.1016/j.bbi.2016.02.021. Epub 2016 Feb 26. PubMed PMID: 26923065.
11: Lishmanov YB, Maslov LN, Krylatov AV, Khaliulin IG. [MIMICKING ISCHEMIC PRECONDITIONING PHENOMENON THROUGH THE IMPACT ON THE CANNABINOID RECEPTORS: ROLE OF PROTEIN KINASE AND NO-SYNTHASE]. Ross Fiziol Zh Im I M Sechenova. 2015 Aug;101(8):909-20. Russian. PubMed PMID: 26591586.
12: Madeo G, Schirinzi T, Maltese M, Martella G, Rapino C, Fezza F, Mastrangelo N, Bonsi P, Maccarrone M, Pisani A. Dopamine-dependent CB1 receptor dysfunction at corticostriatal synapses in homozygous PINK1 knockout mice. Neuropharmacology. 2016 Feb;101:460-70. doi: 10.1016/j.neuropharm.2015.10.021. Epub 2015 Oct 20. PubMed PMID: 26498506.
13: Soni D, Smoum R, Breuer A, Mechoulam R, Steinberg D. Effect of the synthetic cannabinoid HU-210 on quorum sensing and on the production of quorum sensing-mediated virulence factors by Vibrio harveyi. BMC Microbiol. 2015 Aug 12;15:159. doi: 10.1186/s12866-015-0499-0. PubMed PMID: 26264142; PubMed Central PMCID: PMC4531395.
14: Khajehali E, Malone DT, Glass M, Sexton PM, Christopoulos A, Leach K. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor. Mol Pharmacol. 2015 Aug;88(2):368-79. doi: 10.1124/mol.115.099192. Epub 2015 Jun 4. PubMed PMID: 26044547.
15: Kokona D, Thermos K. Synthetic and endogenous cannabinoids protect retinal neurons from AMPA excitotoxicity in vivo, via activation of CB1 receptors: Involvement of PI3K/Akt and MEK/ERK signaling pathways. Exp Eye Res. 2015 Jul;136:45-58. doi: 10.1016/j.exer.2015.05.007. Epub 2015 May 16. PubMed PMID: 25989217.
16: Dion C, Haug C, Guan H, Ripoll C, Spiteller P, Coussaert A, Boulet E, Schmidt D, Wei J, Zhou Y, Lamottke K. Evaluation of the anti-inflammatory and antioxidative potential of four fern species from China intended for use as food supplements. Nat Prod Commun. 2015 Apr;10(4):597-603. PubMed PMID: 25973486.
17: Guggenhuber S, Alpar A, Chen R, Schmitz N, Wickert M, Mattheus T, Harasta AE, Purrio M, Kaiser N, Elphick MR, Monory K, Kilb W, Luhmann HJ, Harkany T, Lutz B, Klugmann M. Cannabinoid receptor-interacting protein Crip1a modulates CB1 receptor signaling in mouse hippocampus. Brain Struct Funct. 2016 May;221(4):2061-74. doi: 10.1007/s00429-015-1027-6. Epub 2015 Mar 15. PubMed PMID: 25772509.
18: Sticht MA, Jacklin DL, Mechoulam R, Parker LA, Winters BD. Intraperirhinal cortex administration of the synthetic cannabinoid, HU210, disrupts object recognition memory in rats. Neuroreport. 2015 Mar 25;26(5):258-62. doi: 10.1097/WNR.0000000000000338. PubMed PMID: 25714419.
19: Kinden R, Zhang X. Cannabinoids & Stress: impact of HU-210 on behavioral tests of anxiety in acutely stressed mice. Behav Brain Res. 2015 May 1;284:225-30. doi: 10.1016/j.bbr.2015.02.025. Epub 2015 Feb 20. PubMed PMID: 25707713.
20: England TJ, Hind WH, Rasid NA, O'Sullivan SE. Cannabinoids in experimental stroke: a systematic review and meta-analysis. J Cereb Blood Flow Metab. 2015 Mar;35(3):348-58. doi: 10.1038/jcbfm.2014.218. Epub 2014 Dec 10. Review. PubMed PMID: 25492113; PubMed Central PMCID: PMC4348386.

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